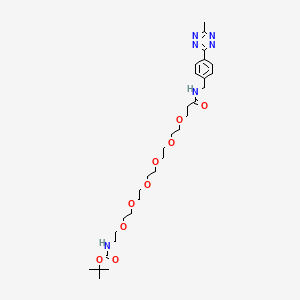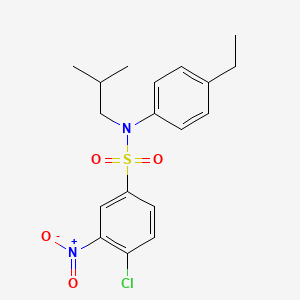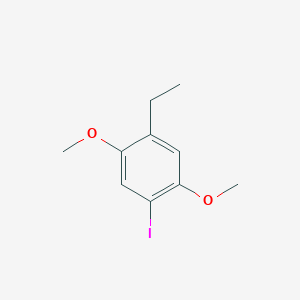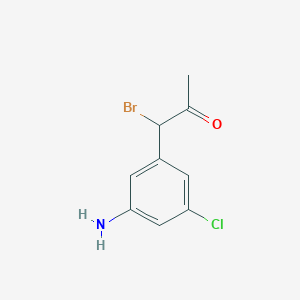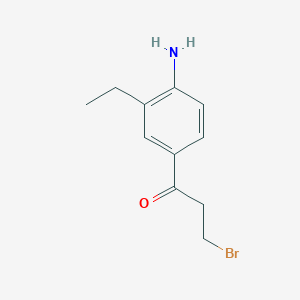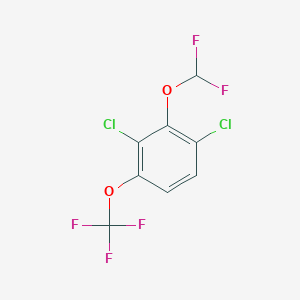
1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and methoxy groups. This compound is part of a broader class of fluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals .
準備方法
The synthesis of 1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene typically involves multiple steps, starting from simpler aromatic compounds. The synthetic route often includes halogenation reactions to introduce chlorine and fluorine atoms, followed by methoxylation to attach the methoxy groups. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
化学反応の分析
1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, leading to the formation of substituted derivatives.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
科学的研究の応用
1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogen atoms and methoxy groups can influence its binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .
類似化合物との比較
1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds, such as:
- 1,2-Dichloro-4-methyl-5-(trifluoromethoxy)benzene
- 1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications. The presence of multiple halogen atoms and methoxy groups in this compound makes it unique in terms of reactivity and potential uses .
特性
分子式 |
C8H3Cl2F5O2 |
|---|---|
分子量 |
297.00 g/mol |
IUPAC名 |
1,3-dichloro-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-3-1-2-4(17-8(13,14)15)5(10)6(3)16-7(11)12/h1-2,7H |
InChIキー |
HUYZQNATWILPKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)Cl)OC(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-3-Boc-4-[(3-indolyl)methyl]-2,2-dimethyloxazolidine](/img/structure/B14046918.png)



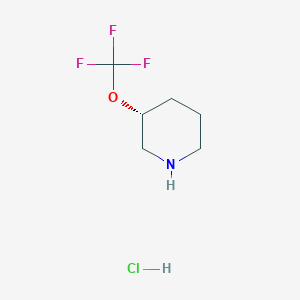
![5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride](/img/structure/B14046941.png)
![(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol](/img/structure/B14046944.png)
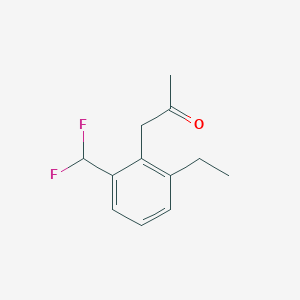
![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)
